S-Nitroso-N-acetyl-DL-penicillamine

Nitric Oxide Donors Vascular Biology Plant Physiology

Researchers requiring potent, rapid platelet inhibition often encounter irreproducible data when substituting NO donors without validation. SNAP (CAS 67776-06-1) eliminates this risk through verified, quantifiable differentiation: • 4× greater antiplatelet potency vs. sodium nitroprusside (IC₅₀ 7.1 μM vs. 28.0 μM) for robust inhibitory signals at lower working concentrations • Retains sGC-mediated vasorelaxation under ODQ heme-site blockade, enabling mechanistic dissection inaccessible to nitroglycerin • Defined thermal stability (S-N bond cleavage at 132.8 ± 0.9 °C) for rational polymer matrix processing Supplied with comprehensive QC documentation. Bulk quantities available for process development.

Molecular Formula C7H12N2O4S
Molecular Weight 220.25 g/mol
CAS No. 67776-06-1
Cat. No. B013791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nitroso-N-acetyl-DL-penicillamine
CAS67776-06-1
SynonymsN-Acetyl-S-Nitrosopenicillamine
N2-Acetyl-S-Nitroso-D,L-Penicillinaminamide
S-Nitroso-N-Acetylpenicillamine
S-Nitrosylacetylpenicillamine
S-NONAP
SNAP (NO donor)
Molecular FormulaC7H12N2O4S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)SN=O
InChIInChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
InChIKeyZIIQCSMRQKCOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Overview


S-Nitroso-N-acetyl-DL-penicillamine (SNAP, CAS 67776-06-1) is a synthetic S-nitrosothiol that functions as a nitric oxide donor, releasing NO under physiological conditions to mimic endogenous NO-mediated vasodilation, platelet inhibition, and cellular signaling . It is widely utilized as a pharmacological tool in cardiovascular, neurobiological, and inflammation research, and is a key reference compound in the development of novel NO-releasing biomaterials and therapeutics .

Spontaneous NO donor for vasodilation and platelet signaling studies
Acute functional assay probe with rapid, light-sensitive NO release
sGC-dependent/independent pathway research, partial ODQ resistance context
Biomaterial NO-release studies, thermal processing window consideration

Why SNAP Outperforms Generic NO Donors


The term 'nitric oxide donor' encompasses a chemically diverse class of compounds with profoundly different NO-release kinetics, decomposition pathways, and biological effects. Simple substitution of SNAP with another NO donor like sodium nitroprusside (SNP) or nitroglycerin (NTG) without experimental validation is a frequent source of irreproducible data [1]. Key differences include: spontaneous vs. metabolically activated NO release [2]; resistance to pharmacological tolerance ; and distinct sensitivity to guanylate cyclase inhibitors [3]. The following quantitative evidence establishes the specific, verifiable parameters where SNAP demonstrates meaningful differentiation from its closest analogs, which is critical for informed scientific selection and procurement.

Spontaneous vs. metabolized release: NO-release kinetics from SNAP differ markedly from donors like nitroglycerin (NTG) that require enzymatic activation; direct substitution may alter temporal response.

ODQ resistance not shared: Unlike NTG, SNAP retains vasorelaxant activity in the presence of the sGC inhibitor ODQ; this pathway-specific profile limits interchangeability.

Platelet inhibition vs. vasorelaxation balance: SNAP shows higher reported platelet inhibition potency but lower vasorelaxation specificity compared to SNP; application-dependent endpoints may not replicate.

SNAP Differentiation Evidence


Fastest NO Release Rate Under Light

In a direct head-to-head comparison, SNAP generated NO at a higher rate than both S-nitrosoglutathione (GSNO) and sodium nitroprusside (SNP) under light conditions. This is corroborated by its significantly shorter half-life in solution, indicating a more rapid NO release profile [1].

NO release rate (light)
Head-to-head
SNAP > GSNO > SNP
Half-life: SNAP 3 h, GSNO 7 h, SNP 12 h
Reported fastest spontaneous NO burst; may support acute functional assays.
500 μM, solution phase, light present.
Nitric Oxide Donors Vascular Biology Plant Physiology

ODQ-Resistant Vascular Relaxation

SNAP exhibits partial resistance to inhibition of vascular relaxation by the soluble guanylate cyclase (sGC) inhibitor ODQ, in contrast to nitroglycerin (NTG), which shows near-complete inhibition at the same ODQ concentration [1]. This suggests SNAP may activate sGC via a secondary, sulfhydryl-dependent pathway, a mechanism not shared by NTG [1].

ODQ-resistant relaxation
Head-to-head
SNAP partial resistance vs. NTG near-complete inhibition
Supports non-canonical sGC activation studies; NTG not interchangeable.
Rat aorta, 0.1–10 μM ODQ.
Cardiovascular Pharmacology Vascular Smooth Muscle Guanylate Cyclase

Platelet Inhibition vs Vasorelaxation Potency

A direct comparison of SNAP and sodium nitroprusside (SNP) reveals distinct pharmacological profiles. SNAP exhibits a greater potency for inhibiting platelet aggregation (IC50 = 7.1 μM) compared to SNP (IC50 = 28.0 μM). However, SNP is more specific as a vasorelaxant (EC50/IC50 = 0.0043) than SNAP (EC50/IC50 = 0.043) [1].

Platelet vs. vasorelaxation potency
Head-to-head
SNAP IC50 7.1 μM (platelet) vs. SNP 28.0 μM
SNP EC50/IC50 ratio 0.0043 (10‑fold more specific vasorelaxant)
Reported higher platelet inhibition, lower vasorelaxation specificity; choose donor per endpoint.
Rabbit aorta, human platelet-rich plasma.
Platelet Biology Antithrombotic Research Vascular Pharmacology

Lower Thermal Decomposition Threshold

Thermogravimetric analysis (TGA) has quantified the homolytic cleavage of the S-N bond in SNAP and GSNO. The thermal decomposition of SNAP occurs at 132.8 ± 0.9 °C, which is slightly lower than the 134.7 ± 0.8 °C observed for GSNO [1]. This indicates a marginally weaker S-N bond in SNAP.

Thermal decomposition
Head-to-head
SNAP 132.8 ± 0.9 °C vs. GSNO 134.7 ± 0.8 °C
Slightly lower S–N bond cleavage temperature; relevant for polymer processing.
Stepwise isothermal TGA.
Biomaterials Drug Delivery Polymer Chemistry

Enhanced Light-Induced Decomposition

Both SNAP and GSNO are highly sensitive to photodegradation, but SNAP degrades to a greater extent. After 7 hours of exposure to overhead fluorescent lighting, SNAP decomposed 30 ± 2%, whereas GSNO decomposed 19.3 ± 0.5% [1].

Light-induced decomposition
Head-to-head
SNAP 30 ± 2% vs. GSNO 19.3 ± 0.5% after 7 h fluorescent light
Greater photolability demands strict light protection for reproducible data.
Metal ions excluded, 7 h overhead light.
Photochemistry Analytical Chemistry Stability Studies

Lipoxygenase Inhibitory Potency Comparison

In an enzymatic assay using soybean lipoxygenase type II as a model, both SNAP and SNP acted as competitive inhibitors. The inhibition constant (Ki) for SNAP was 710 μM, which was higher (indicating lower potency) than the Ki of 525 μM for SNP [1].

Lipoxygenase inhibition
Head-to-head
SNAP Ki 710 μM vs. SNP Ki 525 μM (1.35‑fold lower potency)
Lower inhibitory potency may suit NO/arachidonic acid crosstalk studies.
Soybean LOX-2 model, competitive inhibition.
Enzymology Inflammation Arachidonic Acid Metabolism

SNAP Application Scenarios


Acute Ex Vivo Platelet Aggregation Assays

For studies requiring potent and rapid inhibition of human platelet aggregation, SNAP (IC50 = 7.1 μM) provides a significant advantage over the widely-used alternative, sodium nitroprusside (SNP; IC50 = 28.0 μM) [1]. Its faster NO-release kinetics and higher potency in this specific assay make it the donor of choice for generating robust inhibitory signals in platelet-rich plasma experiments, allowing for lower working concentrations and reduced solvent artifacts.

Investigating Non-canonical sGC Activation Pathways

SNAP is uniquely suited for experiments designed to probe alternative mechanisms of soluble guanylate cyclase (sGC) activation. Unlike nitroglycerin (NTG), which relies entirely on the heme site of sGC, SNAP retains the ability to induce vascular relaxation in the presence of the heme-site inhibitor ODQ, likely via a sulfhydryl-dependent pathway [2]. This property makes SNAP an essential tool for dissecting the complex pharmacology of NO-mediated vasodilation.

Biomaterial Thermal Processing

When incorporating an NO donor into a polymer matrix that requires thermal processing, the precise thermal stability data for SNAP (S-N bond cleavage at 132.8 ± 0.9 °C) is critical for process engineers [3]. This quantitative metric allows for the rational selection of SNAP over GSNO (134.7 ± 0.8 °C) or other donors if a slightly lower processing temperature window is required, enabling the design of next-generation antithrombotic or antimicrobial medical devices.

Application
Selection Property
Validation Focus
Ex vivo platelet aggregation studies
Higher reported platelet inhibition potency versus SNP
Verify NO-release kinetics and antiaggregatory signal in platelet-rich plasma
Non-canonical sGC activation research
Partial resistance to ODQ inhibition reported; sulfhydryl-dependent pathway context
Confirm ODQ‑insensitive vasorelaxation and differentiate from NTG response
Biomaterial thermal processing
Reported S–N bond cleavage temperature window
Evaluate thermal stability during polymer incorporation and processing

All applications require end-user validation under intended experimental conditions. Reported values are derived from head-to-head comparisons; reproducibility should be confirmed in your model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Nitroso-N-acetyl-DL-penicillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.